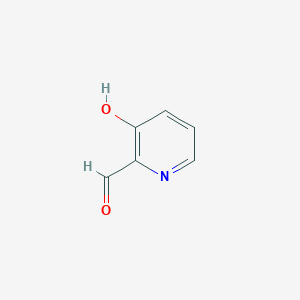

3-ヒドロキシピリジン-2-カルボキシアルデヒド

概要

説明

3-Hydroxypyridine-2-carboxaldehyde is a heterocyclic organic compound . It forms complexes with a number of transition metals and exhibits potential complexing ability .

Synthesis Analysis

The synthesis of 3-Hydroxypyridine-2-carboxaldehyde involves complex chemical reactions. A study on pyridinecarboxaldehydes provides insights into the structural, energetic, and vibrational properties of monosubstituted pyridines, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .Molecular Structure Analysis

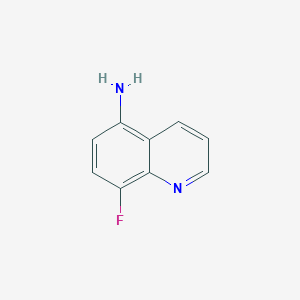

The molecular structure of 3-Hydroxypyridine-2-carboxaldehyde has been analyzed using quantum chemical calculations at the DFT/B3LYP/6–311+G (d,p) level of theory . The molecular formula is C6H5NO2 .Chemical Reactions Analysis

3-Hydroxypyridine-2-carboxaldehyde has been used in the formation of imine bonds with chiral amine analytes for enantiopurity analysis . It also forms complexes with a number of transition metals .Physical And Chemical Properties Analysis

3-Hydroxypyridine-2-carboxaldehyde is a solid at room temperature . It has a molecular weight of 123.11 . The boiling point is between 80-82°C .科学的研究の応用

抗がん研究

3-ヒドロキシピリジン-2-カルボキシアルデヒド: は、特にチオセミカルバゾン誘導体を生成するために使用した場合、抗がん研究で有望な結果を示しています。 これらの誘導体は、その亜鉛(II)錯体と共に、前立腺がん、肺がん、皮膚がん、子宮頸がんを含むさまざまな癌細胞株に対する抗増殖活性を研究されています . これらの化合物は、細胞の成長と生存の調節に重要な役割を果たすMAPKスーパーファミリーシグナル伝達経路を標的とするため、癌治療の開発のための潜在的な候補となっています。

配位化学

この化合物は、配位化学において配位子として機能し、さまざまな金属と錯体を形成します。 これらの錯体は、結晶工学の分野で重要であり、所望の物理的および化学的特性を持つ新しい材料の合成に幅広い用途があります .

有機合成

有機化学では、3-ヒドロキシピリジン-2-カルボキシアルデヒドは、幅広い有機化合物の合成のための前駆体として使用されます。 その反応性により、医薬品や農薬で貴重なヘテロ環化合物を形成できます .

生化学的研究

3-ヒドロキシピリジン-2-カルボキシアルデヒドの生化学的特性により、酵素相互作用とメカニズムの研究に適しています。 それは酵素反応において阻害剤または基質アナログとして作用し、これらの酵素が関与する生物学的経路を解明するのに役立ちます .

材料科学

金属と結合する能力があるため、3-ヒドロキシピリジン-2-カルボキシアルデヒドは、金属有機構造体(MOF)の製造において材料科学で使用されています。 MOFは、ガス貯蔵、分離、触媒など、さまざまな用途があります .

分析化学

分析化学の標準化合物として、3-ヒドロキシピリジン-2-カルボキシアルデヒドは、クロマトグラフィーと分光法における校正と方法開発に使用されます。 その特性はよく特徴付けられているため、複雑な混合物の分析の基準となります .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-hydroxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-6(9)2-1-3-7-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDSWZBXIZCMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371997 | |

| Record name | 3-Hydroxypyridine-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-55-4 | |

| Record name | 3-Hydroxy-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridine-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxypicolinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone (3-HP) and its derivatives as anticancer agents?

A1: 3-HP and related compounds demonstrate anticancer activity primarily by inhibiting ribonucleotide reductase. [, , ] This enzyme plays a crucial role in DNA synthesis, and its inhibition directly impedes the rapid proliferation of cancer cells.

Q2: What structural features contribute to the anticancer activity of 3-HP and its analogues?

A2: The presence of the N—N—S* tridentate ligand system is crucial for the activity of these compounds. [, ] Modifications to the basic 3-hydroxypyridine-2-carboxaldehyde thiosemicarbazone structure, such as the addition of methyl or pyrrolidinyl groups, can influence potency and selectivity against different cancer cell lines. [, , ]

Q3: How effective is 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone (3-HP) against different types of cancer in preclinical models?

A3: 3-HP has shown promising activity against various cancer models, including leukemia L1210, Ehrlich ascites carcinoma, lymphoma L5178Y, Lewis lung carcinoma, and adenocarcinoma 755. [] Further research explored the efficacy of 3-HP derivatives, like the N(4)-methylthiosemicarbazone derivative, against liver cancer cell line HepG-2. []

Q4: What are the limitations of current preclinical research on 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone and its derivatives?

A4: While in vitro studies have demonstrated promising results, further investigation in vivo and potentially clinical trials are needed to confirm the efficacy and safety of these compounds in humans. [, ] Understanding the long-term effects, potential toxicity, and optimal drug delivery strategies will be crucial for translating these findings into clinical applications.

Q5: Can the efficacy of 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone and its derivatives be enhanced?

A5: Researchers are exploring the complexation of 3-HP derivatives with metals like Platinum(II) to potentially enhance their anticancer activity and overcome drug resistance. [] Additionally, developing targeted drug delivery systems could improve the efficacy and reduce potential side effects.

Q6: Are there any analytical techniques specifically highlighted for studying 3-Hydroxypyridine-2-carboxaldehyde and its derivatives?

A6: Various spectroscopic methods, including FT-IR, 1H-NMR, UV-Visible spectroscopy, and mass spectrometry, are routinely employed for the characterization of these compounds. [] Additionally, techniques like circular dichroism (CD) spectroscopy are being explored for analyzing the stereochemistry and chiral separation of 3-Hydroxypyridine-2-carboxaldehyde derivatives. [, ]

Q7: Beyond its anticancer potential, are there other applications for 3-Hydroxypyridine-2-carboxaldehyde?

A7: Yes, 3-Hydroxypyridine-2-carboxaldehyde's ability to form imine bonds with chiral amines is being investigated for applications in chiral separation and stereochemical analysis. [, ] This approach shows promise for developing rapid and robust methods to determine the enantiomeric purity of chiral amine compounds, with potential applications in pharmaceutical and chemical industries.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)